N-(3,5-dimethylphenyl)-4-methoxybenzamide
Description
N-(3,5-Dimethylphenyl)-4-methoxybenzamide is a benzamide derivative featuring a 3,5-dimethyl-substituted anilide ring and a 4-methoxybenzoyl group. For instance, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrates strong photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), highlighting the significance of the 3,5-dimethylphenyl moiety in bioactive compounds . The methoxy group at the para position of the benzamide may influence electronic properties and lipophilicity, which are critical for biological activity and molecular interactions.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-8-12(2)10-14(9-11)17-16(18)13-4-6-15(19-3)7-5-13/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZREMOGHQWRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269788 | |
| Record name | N-(3,5-Dimethylphenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127291-98-9 | |
| Record name | N-(3,5-Dimethylphenyl)-4-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127291-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-Dimethylphenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-4-methoxybenzamide typically involves the following steps:
Benzamide Formation: The starting material, 4-methoxybenzoic acid, is first converted to its acid chloride using thionyl chloride (SOCl₂).
Amination: The resulting acid chloride is then reacted with 3,5-dimethylaniline under controlled conditions to form the benzamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dimethylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The benzamide group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Using nucleophiles like ammonia (NH₃) or amines.
Major Products Formed:
Oxidation: 4-hydroxybenzamide derivative.
Reduction: 3,5-dimethylphenyl-4-methoxyaniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(3,5-dimethylphenyl)-4-methoxybenzamide exhibits significant anticancer properties. In a study involving various human cancer cell lines, it was shown to inhibit cell proliferation at subnanomolar concentrations. The mechanism of action involves targeting heat shock proteins (Hsp27), which are crucial for cancer cell survival and proliferation .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| A(3)B(5) | SKBR-3 | 0.1 | Hsp27 inhibition |
| A(3)B(5) | MCF-7 | 0.2 | Tubulin interaction |
Melanin Production Inhibition
Another notable application of this compound is its role in inhibiting melanin production, making it a candidate for skin-whitening agents. It has been identified as an effective inhibitor of the enzyme tyrosinase, which is pivotal in melanin biosynthesis. Studies have demonstrated that this compound can significantly reduce melanin levels in vitro .
Table 2: Melanin Inhibition Data
| Compound | Melanin Level Reduction (%) | Concentration (µM) |
|---|---|---|
| A(3)B(5) | 75 | 10 |
| Control | 10 | - |
Anti-inflammatory Applications
The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of 15-lipoxygenase, an enzyme involved in inflammatory processes and atherosclerosis development. This inhibition can potentially lead to therapeutic strategies for treating inflammatory diseases .
Table 3: Inhibition of Lipoxygenase Activity
| Compound | Lipoxygenase Inhibition (%) | Concentration (µM) |
|---|---|---|
| A(3)B(5) | 85 | 5 |
| Control | 15 | - |
Case Studies and Clinical Implications
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Case Study 1: A study on melanoma cells showed that treatment with A(3)B(5) led to significant apoptosis through caspase activation, indicating its potential as an anticancer agent.
- Case Study 2: In a model of skin hyperpigmentation, application of this compound resulted in a marked decrease in pigmentation levels compared to untreated controls.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activities. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Methoxy vs. Hydroxy or Trifluoromethyl Groups
Table 1: Substituent Effects on Bioactivity
Structural and Crystallographic Comparisons
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide () crystallizes with two molecules per asymmetric unit, suggesting unique packing interactions due to methyl substituents .
- N-(3,5-Dimethoxyphenyl)benzamide () adopts a planar conformation, facilitated by methoxy groups’ electron-donating effects, contrasting with the twisted geometry of dimethyl-substituted analogs .
Biological Activity
N-(3,5-dimethylphenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 255.31 g/mol
- IUPAC Name : this compound
The compound features a methoxy group and a dimethyl-substituted phenyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In preliminary studies, it has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μM |
| Escherichia coli | 32 μM |
| Enterococcus faecalis | 8 μM |
These findings suggest that the compound could be developed as a potential antimicrobial agent in clinical settings .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
- Mechanism of Action : The compound appears to inhibit the proliferation of cancer cells by affecting the cell cycle and promoting apoptotic pathways. This is likely mediated through interactions with specific molecular targets involved in cell growth regulation .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Results indicated a dose-dependent inhibition of cell viability across all tested lines, with IC values ranging from 10 to 20 μM.
In Vivo Studies
In vivo assessments were performed using animal models to evaluate the therapeutic effects of the compound against tumor growth:
- Model Used : Xenograft models with MCF-7 cells implanted subcutaneously in mice.
- Dosage : Administered at 50 mg/kg body weight.
- Outcome : Significant reduction in tumor size was observed after four weeks of treatment compared to control groups.
These results highlight the compound's potential as an anticancer agent requiring further exploration for clinical applications .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It potentially modulates receptor activity related to apoptosis and cell cycle regulation.
- Intracellular Signaling Pathways : The compound influences pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3,5-dimethylphenyl)-4-methoxybenzamide, and what coupling agents are typically employed?
- Methodological Answer : The synthesis typically involves coupling 4-methoxybenzoic acid derivatives with 3,5-dimethylaniline. Carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, often with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve yields. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions. Structural confirmation is achieved via IR (amide C=O stretch ~1650 cm⁻¹) and ¹H-NMR (distinct methoxy singlet at ~3.8 ppm and aromatic proton splitting patterns) .
Q. How can spectroscopic techniques such as NMR and IR be utilized to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H-NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ 6.5–7.5 ppm with splitting patterns reflecting substitution on the benzene rings), and amide NH (δ ~8–10 ppm, broad if not deuterated).
- IR : Confirmation of the amide bond via C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula. Comparative analysis with PubChem data (InChI key: XSBFDKVJRYGCHJ-UHFFFAOYSA-N) ensures accuracy .
Q. What preliminary biological screening approaches are recommended for assessing the antimicrobial potential of this compound?
- Methodological Answer : Initial screening involves in vitro assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) using disk diffusion or microdilution methods. Minimum inhibitory concentration (MIC) values are determined, with controls (e.g., ampicillin for bacteria, fluconazole for fungi). Structural analogs with methoxy and methyl groups show enhanced activity due to improved lipophilicity and membrane penetration .
Advanced Research Questions
Q. What strategies can optimize reaction yields and purity in the multi-step synthesis of this compound derivatives?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–5°C during coupling to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolates.
- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of acid to amine) .
Q. How does crystallographic data analysis using software like SHELXL enhance the understanding of this compound's solid-state behavior?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, meta-substituted methyl groups influence crystal packing and lattice energy, as seen in related trichloroacetamide derivatives. Asymmetric unit analysis (e.g., Z' = 2) provides insights into polymorphism .
Q. What methodological considerations are critical when investigating the structure-activity relationships (SAR) of substituted benzamide derivatives?
- Methodological Answer :
- Substituent Variation : Systematically modify substituents (e.g., electron-withdrawing groups at para positions) to assess effects on bioactivity.
- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial efficacy.
- Comparative Studies : Benchmark against analogs like 4-methoxybenzamide (lacking methyl groups) to isolate substituent contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
